molecular formula C8H7ClN2S B2857789 7-Chloro-2-methyl-1,3-benzothiazol-6-amine CAS No. 1221931-63-0

7-Chloro-2-methyl-1,3-benzothiazol-6-amine

Cat. No.: B2857789
CAS No.: 1221931-63-0
M. Wt: 198.67
InChI Key: VTIJAXOJIAYKHB-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-1,3-benzothiazol-6-amine is a benzothiazole derivative characterized by a chlorine atom at position 7, a methyl group at position 2, and an amine group at position 6. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the fused aromatic ring, often associated with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The chloro and methyl substituents in this compound likely influence its electronic properties, solubility, and biological interactions, making it a candidate for further pharmaceutical exploration.

Properties

IUPAC Name

7-chloro-2-methyl-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-4-11-6-3-2-5(10)7(9)8(6)12-4/h2-3H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIJAXOJIAYKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-1,3-benzothiazol-6-amine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring.

Another method involves the cyclization of 2-aminobenzenethiol with carbon disulfide and subsequent chlorination to introduce the chlorine atom at the 7th position. The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

7-Chloro-2-methyl-1,3-benzothiazol-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential in developing new drugs for treating various diseases, including cancer and tuberculosis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anticancer effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the benzothiazole ring critically impact reactivity and bioactivity:

Compound Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Notable Properties
7-Chloro-2-methyl-1,3-benzothiazol-6-amine Cl (7), Me (2), NH₂ (6) Chloro, Methyl, Amine 200.68 (C₈H₇ClN₂S) Moderate lipophilicity; potential for enhanced membrane permeability
6-Chloro-1,3-benzothiazol-2-amine Cl (6), NH₂ (2) Chloro, Amine 184.65 (C₇H₅ClN₂S) Electron-withdrawing Cl at position 6; planar structure
2-Methoxy-1,3-benzothiazol-6-amine OMe (2), NH₂ (6) Methoxy, Amine 180.23 (C₈H₈N₂OS) Increased solubility due to polar OMe group; planar structure with hydrogen bonding
2-Methyl-7-nitro-1,3-benzothiazol-6-amine Me (2), NO₂ (7), NH₂ (6) Methyl, Nitro, Amine 225.25 (C₈H₆N₃O₂S) Strong electron-withdrawing nitro group; higher reactivity in electrophilic substitutions
2-(Methylthio)-1,3-benzothiazol-6-amine SMe (2), NH₂ (6) Methylthio, Amine 196.29 (C₈H₈N₂S₂) Enhanced nucleophilicity due to thioether group

Key Observations:

  • Chloro vs. Methoxy/Nitro: Chlorine at position 7 (target compound) introduces moderate electron-withdrawing effects compared to the stronger electron-withdrawing nitro group in . Methoxy (OMe) in increases polarity and solubility.
  • Methyl vs. Methylthio: The methyl group (target compound) is less electron-donating than methylthio (-SMe) in , affecting nucleophilic reactivity.

Physicochemical Properties

  • Melting Points :
    • 6-Methoxy-2-amine : 145–147°C (planar structure with hydrogen bonding).
    • 2-Methyl-7-nitro-6-amine : Likely >250°C (due to nitro group rigidity).
    • Target compound: Expected intermediate melting point (~200–220°C), influenced by chloro and methyl groups.
  • Solubility : Methoxy and methylthio derivatives show higher aqueous solubility compared to chloro analogues.

Biological Activity

7-Chloro-2-methyl-1,3-benzothiazol-6-amine is a compound of significant interest due to its biological activity, particularly its potential as an antimicrobial and anticancer agent. This article explores the compound's mechanism of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_8ClN_3S, with a molecular weight of 198.67 g/mol. The presence of a chlorine atom at the 7th position and a methyl group at the 2nd position on the benzothiazole ring enhances its biological activity compared to similar compounds.

The primary target of this compound is DprE1 , an essential enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis. Inhibition of DprE1 disrupts the bacterial cell wall synthesis, leading to cell death. This mode of action positions the compound as a promising candidate for developing new anti-tubercular therapies .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like isoniazid (INH) .

Anticancer Activity

The compound has also shown promise in cancer research. A study indicated that benzothiazole derivatives, including this compound, possess cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in MCF-7 breast cancer cells through mechanisms involving caspase activation .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialMycobacterium tuberculosisInhibition of growth (MIC comparable to INH)
AnticancerMCF-7 (breast cancer)Induction of apoptosis
AntifungalVarious fungal strainsSignificant antifungal activity

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has good bioavailability (>52%) when administered orally. This characteristic enhances its potential as a therapeutic agent for systemic infections .

Comparison with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other benzothiazole derivatives:

Compound NameKey DifferencesBiological Activity
2-Methyl-1,3-benzothiazol-6-amineLacks chlorine at position 7Lower antimicrobial activity
7-Chloro-1,3-benzothiazol-6-amineLacks methyl group at position 2Reduced anticancer properties

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